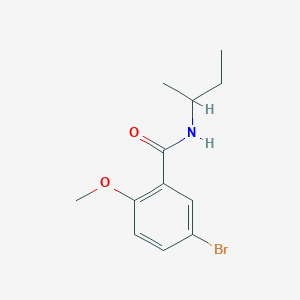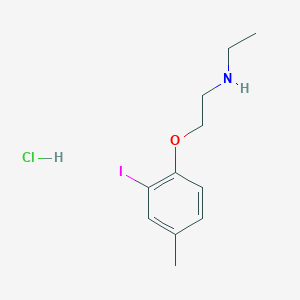![molecular formula C14H22N2OS B5339947 N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine](/img/structure/B5339947.png)
N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanamine, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity as a recreational drug due to its stimulant effects. However, MDPV also has potential applications in scientific research due to its ability to interact with monoamine transporters and produce behavioral effects in animal models. In
作用机制
MDPV acts as a reuptake inhibitor at the dopamine, norepinephrine, and serotonin transporters, leading to increased synaptic concentrations of these neurotransmitters. MDPV also acts as a weak releaser of dopamine and norepinephrine, leading to increased extracellular concentrations of these neurotransmitters. The combination of reuptake inhibition and weak release leads to a potentiated effect on dopamine signaling, which is thought to underlie the stimulant effects of MDPV.
Biochemical and Physiological Effects
MDPV has been shown to increase extracellular concentrations of dopamine, norepinephrine, and serotonin in the brain. This leads to increased locomotor activity, stereotypy, and self-administration in animal models. MDPV has also been shown to increase heart rate, blood pressure, and body temperature in rodents, indicating potential cardiovascular and thermoregulatory effects in humans.
实验室实验的优点和局限性
MDPV has several advantages as a research tool, including its high affinity for the dopamine transporter and ability to produce behavioral effects in animal models. However, MDPV also has several limitations, including its potential for abuse and toxicity. Researchers must be careful to use appropriate doses and safety measures when working with MDPV.
未来方向
There are several future directions for MDPV research, including the development of new analogues with improved selectivity and potency, the investigation of MDPV's effects on other neurotransmitter systems, and the use of MDPV as a tool for studying the role of dopamine in psychiatric disorders such as addiction and depression. Additionally, more research is needed to fully understand the potential cardiovascular and thermoregulatory effects of MDPV in humans.
合成方法
MDPV can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and condensation reactions. The Leuckart reaction involves the reaction of 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone with methylamine, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone with ammonia and a reducing agent such as sodium cyanoborohydride. Condensation reactions involve the reaction of 1-(thiophen-2-yl)propan-2-amine with 3,4-N-methyl-2-oxo-2-{2-[2-(2-thienyl)ethyl]piperidin-1-yl}ethanaminexyphenyl-2-propanone in the presence of a Lewis acid catalyst such as boron trifluoride etherate.
科学研究应用
MDPV has potential applications in scientific research due to its ability to interact with monoamine transporters and produce behavioral effects in animal models. MDPV has been shown to have high affinity for the dopamine transporter, with lower affinity for the norepinephrine and serotonin transporters. MDPV has also been shown to produce locomotor activity, stereotypy, and self-administration in animal models. These effects make MDPV a useful tool for studying the role of dopamine in reward and addiction.
属性
IUPAC Name |
2-(methylamino)-1-[2-(2-thiophen-2-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS/c1-15-11-14(17)16-9-3-2-5-12(16)7-8-13-6-4-10-18-13/h4,6,10,12,15H,2-3,5,7-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMPWKYPPRNGMTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1CCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[2-(3-methyl-1,2-benzisoxazol-5-yl)-1H-imidazol-1-yl]ethanamine](/img/structure/B5339872.png)
![4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5339876.png)
![7-(imidazo[1,2-a]pyrimidin-2-ylcarbonyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5339884.png)
![methyl 2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B5339899.png)

![N-(tetrahydrofuran-2-ylmethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5339911.png)
![N-{1-[5-(hydroxyimino)-4-methyl-3-cyclohexen-1-yl]-1-methylethyl}benzamide](/img/structure/B5339915.png)
![(3aS*,6aR*)-5-(cyclobutylcarbonyl)-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5339916.png)
![N-[2-(butyrylamino)phenyl]-4-propoxybenzamide](/img/structure/B5339930.png)

![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5339937.png)
![N-[2-(isopropylamino)-2-oxoethyl]-8-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide](/img/structure/B5339944.png)
acetic acid](/img/structure/B5339954.png)
